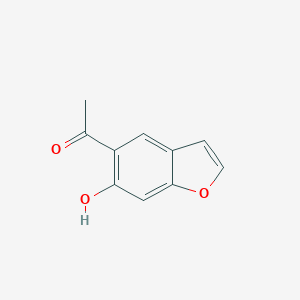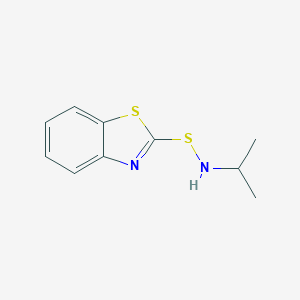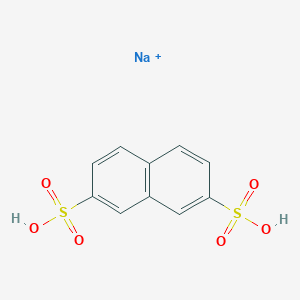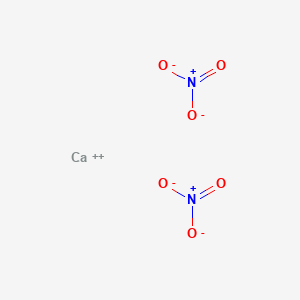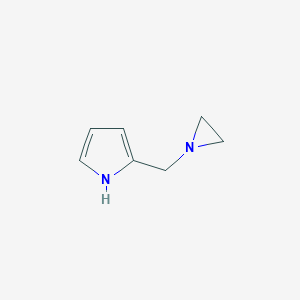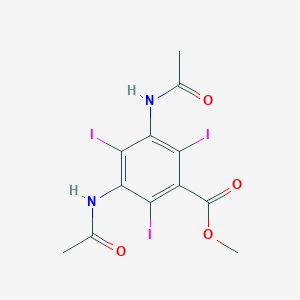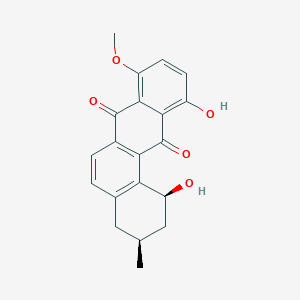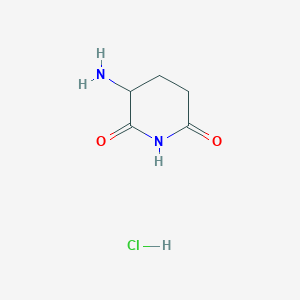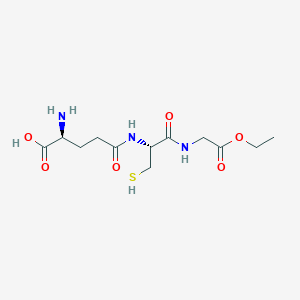
谷胱甘肽单乙酯
描述
谷胱甘肽乙酯是谷胱甘肽的衍生物,谷胱甘肽是由谷氨酸、半胱氨酸和甘氨酸组成的三肽。该化合物以其比谷胱甘肽更高的细胞通透性而闻名,使其成为各种生物学和医学应用中的宝贵工具。 谷胱甘肽乙酯尤其以其提高细胞内谷胱甘肽水平的能力而著称,这在维持细胞氧化还原平衡和保护细胞免受氧化应激中起着至关重要的作用 .
科学研究应用
作用机制
谷胱甘肽乙酯主要通过其提高细胞内谷胱甘肽水平的能力发挥其作用。进入细胞后,酯基团被细胞内酯酶水解,释放游离谷胱甘肽。谷胱甘肽的这种增加增强了细胞的抗氧化能力,保护其免受氧化损伤。 该化合物还参与氧化还原反应,解毒活性氧和亲电试剂 .
类似化合物:
谷胱甘肽: 母体化合物,与它的乙酯衍生物相比,细胞通透性较低。
谷胱甘肽单乙酯: 另一种具有类似性质但药代动力学略有不同的衍生物。
N-乙酰半胱氨酸: 谷胱甘肽的前体,也用于增强细胞内谷胱甘肽水平.
独特性: 谷胱甘肽乙酯的独特之处在于其增强的细胞通透性,与其他衍生物和前体相比,它能够更有效地提高细胞内谷胱甘肽水平。 这使得它在需要快速高效递送谷胱甘肽的研究和治疗应用中特别有价值 .
生化分析
Biochemical Properties
Glutathione Monoethyl Ester participates in various biochemical reactions. It undergoes hydrolysis by intracellular esterases, thereby increasing intracellular glutathione concentration . This compound interacts with several enzymes and proteins, including those involved in the turnover of glutathione, such as glutathione-S-transferases, glyoxylases, and thiol peroxidases . These interactions play a significant role in redox and detoxification reactions .
Cellular Effects
Glutathione Monoethyl Ester has profound effects on various types of cells and cellular processes. It has been shown to protect cells against damage from radiation, oxidants, and various toxic compounds, including heavy metals . In aged bone marrow stromal cells, Glutathione Monoethyl Ester has been found to stimulate cell proliferation and differentiation to cholinergic neuron-like cells .
Molecular Mechanism
The molecular mechanism of action of Glutathione Monoethyl Ester involves its conversion to glutathione within cells . This conversion is facilitated by intracellular esterases . Once converted to glutathione, it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Glutathione Monoethyl Ester is involved in the glutathione metabolic pathway . It is converted to glutathione, which then participates in various metabolic processes, including detoxification reactions of both oxidants and electrophilic compounds .
Transport and Distribution
Glutathione Monoethyl Ester is effectively transported into many types of cells . Once inside the cell, it is distributed within the cell and converted into glutathione .
Subcellular Localization
Given that it is converted into glutathione within cells , it is likely that it is found in the same subcellular locations as glutathione, which is known to be present in various cellular compartments .
准备方法
合成路线和反应条件: 谷胱甘肽乙酯可以通过谷胱甘肽的酯化反应合成。该过程通常涉及在酸催化剂(如对甲苯磺酸)存在下,谷胱甘肽与乙醇反应。该反应在回流条件下进行,以确保完全酯化。 然后通过结晶或色谱法纯化产物 .
工业生产方法: 在工业环境中,谷胱甘肽乙酯的生产遵循类似的原理,但规模更大。使用连续流动反应器和自动化纯化系统可以提高工艺的效率和产量。 工业生产还包括严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 谷胱甘肽乙酯会经历各种化学反应,包括氧化、还原和取代。 这些反应对于其在细胞过程中的作用及其作为治疗剂的有效性至关重要 .
常用试剂和条件:
氧化: 谷胱甘肽乙酯可以被氧化形成谷胱甘肽二硫化物乙酯。该反应通常在过氧化氢或分子氧等氧化剂的存在下发生。
还原: 该化合物可以使用二硫苏糖醇或三(2-羧乙基)膦等还原剂还原回其硫醇形式。
主要形成的产物: 这些反应形成的主要产物包括谷胱甘肽二硫化物乙酯、还原的谷胱甘肽乙酯以及根据所用亲核试剂的不同而不同的各种取代衍生物 .
相似化合物的比较
Glutathione: The parent compound, which is less cell-permeable compared to its ethyl ester derivative.
Glutathione Monoethyl Ester: Another derivative with similar properties but slightly different pharmacokinetics.
N-acetylcysteine: A precursor to glutathione that is also used to boost intracellular glutathione levels.
Uniqueness: Glutathione ethyl ester is unique due to its enhanced cell permeability, which allows it to more effectively increase intracellular glutathione levels compared to other derivatives and precursors. This makes it particularly valuable in research and therapeutic applications where rapid and efficient delivery of glutathione is required .
属性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRODHBGNBKZLE-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922674 | |
| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92614-59-0, 118421-50-4 | |
| Record name | Glutathione monoethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutathione ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Unlike glutathione itself, GSH-OEt readily crosses cell membranes, likely due to the presence of the ethyl ester group. [, , ]
ANone: Intracellular esterases hydrolyze GSH-OEt, releasing glutathione, which then participates in various cellular processes. [, ]
ANone: Increased glutathione levels enhance cellular antioxidant capacity, protect against oxidative stress-induced damage, and modulate signaling pathways involved in cell survival, inflammation, and immune responses. [, , , ]
ANone: The molecular formula of GSH-OEt is C12H21N3O6S, and its molecular weight is 335.4 g/mol.
ANone: While specific spectroscopic data for GSH-OEt is limited in the provided articles, techniques like nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy can be used to characterize its structure. []
ANone: The provided research primarily focuses on the biological effects of GSH-OEt. Further investigation is needed to determine its material compatibility and stability profiles.
ANone: GSH-OEt itself is not known to have catalytic properties. Its activity stems from its role as a glutathione precursor, influencing enzymatic reactions indirectly through changes in cellular redox status.
ANone: Modifying the ethyl ester group could alter GSH-OEt's membrane permeability and hydrolysis rate, impacting its overall efficacy. For instance, substituting the ethyl group with other alkyl groups like isopropyl (GSH-MIPE) might influence its cellular uptake and metabolism. []
ANone: The research primarily focuses on the biological effects of GSH-OEt. Further investigation is necessary to assess its stability in different formulations and develop strategies for improving its shelf-life and delivery.
ANone: As GSH-OEt is primarily a research compound, specific SHE regulations might vary depending on the geographical location and intended application. Researchers should consult relevant guidelines for handling and disposal.
ANone: Following oral administration, GSH-OEt exhibits limited bioavailability. It is likely hydrolyzed in the gut and liver, releasing glutathione. Further research is required to fully elucidate its ADME characteristics. []
ANone: GSH-OEt demonstrates protective effects in various animal models, including those for acute pancreatitis, liver fibrosis, and noise-induced hearing loss. [, , ]
ANone: Researchers have utilized various cell lines, including hepatic stellate cells (HSC-T6), human umbilical vein endothelial cells (HUVECs), and macrophage cell lines, to investigate the effects of GSH-OEt on cell viability, apoptosis, oxidative stress, and cytokine production. [, , ]
ANone: The provided research does not mention any clinical trials involving GSH-OEt. Further investigation is needed to determine its safety and efficacy in humans.
ANone: While GSH-OEt generally exhibits low toxicity in preclinical studies, further research is crucial to determine its long-term safety profile and potential adverse effects in humans. []
ANone: Developing targeted delivery systems, such as nanoparticles or liposomes, could enhance the accumulation of GSH-OEt in desired tissues and minimize off-target effects.
ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence or mass spectrometry, can be used to quantify GSH-OEt and its metabolites in biological samples. []
ANone: The environmental impact of GSH-OEt has not been extensively studied. As a glutathione derivative, it might be susceptible to degradation by environmental factors.
ANone: The provided research does not provide detailed information on the dissolution and solubility of GSH-OEt.
ANone: Quality control and assurance protocols for GSH-OEt would involve rigorous testing of its identity, purity, and potency throughout its development and manufacturing processes.
ANone: The provided research does not report any significant immunogenic or immune-modulating effects of GSH-OEt.
ANone: The research primarily focuses on the biological effects of GSH-OEt, and its interactions with drug transporters have not been extensively investigated.
ANone: The influence of GSH-OEt on drug-metabolizing enzymes is not extensively covered in the provided research.
ANone: As a glutathione derivative, GSH-OEt is likely biocompatible and biodegradable. Glutathione, a naturally occurring tripeptide, is readily metabolized in the body.
ANone: Other glutathione precursors, such as N-acetylcysteine (NAC), and other antioxidants, like vitamin C and vitamin E, can also influence cellular redox status and provide protection against oxidative stress. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI)](/img/structure/B158861.png)
